4-Fluoro-2-mercaptobenzoic acid

Catalog No.
S732052
CAS No.
81223-43-0
M.F
C7H5FO2S
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-mercaptobenzoic acid

CAS Number

81223-43-0

Product Name

4-Fluoro-2-mercaptobenzoic acid

IUPAC Name

4-fluoro-2-sulfanylbenzoic acid

Molecular Formula

C7H5FO2S

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)

InChI Key

CZRNYBPPRDZSEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)S)C(=O)O

Synthesis and characterization

Some research has been conducted on the synthesis and characterization of 4F2MBA. A 2013 study describes a method for synthesizing 4F2MBA and its subsequent characterization using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential applications

Based on its structure, 4F2MBA possesses functional groups that could potentially be of interest for various research applications. The presence of a thiol (-SH) group suggests potential applications in areas like:

  • Metal chelation: Thiol groups can form complexes with metal ions. This property could be useful in studies related to metal ion sequestration or detoxification [].
  • Bioconjugation: Thiols can be used to attach biomolecules like peptides or proteins to other molecules or surfaces. This could be valuable for applications in drug delivery or biosensor development [].

4-Fluoro-2-mercaptobenzoic acid is an aromatic compound characterized by a mercapto group (-SH) and a fluorine atom attached to a benzene ring. Its chemical formula is C₇H₅FO₂S, and it has a molecular weight of 172.18 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both a functional thiol group and a halogen atom, which can influence its reactivity and biological properties .

Typical of thiols and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  • Esterification: The carboxylic acid portion can form esters when reacted with alcohols under acidic conditions.
  • Reduction Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions .

Research indicates that compounds containing mercapto groups exhibit various biological activities, including:

  • Antimicrobial Properties: Thiol-containing compounds have been shown to possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Antioxidant Activity: The ability of thiols to donate electrons makes them effective antioxidants, capable of scavenging free radicals.
  • Metal Chelation: The compound's structure allows it to bind metal ions, which may have implications in biochemistry and toxicology .

Several methods exist for synthesizing 4-fluoro-2-mercaptobenzoic acid:

  • Direct Fluorination: Starting from 2-mercaptobenzoic acid, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Substitution Reactions: The introduction of the fluorine atom can be performed via nucleophilic substitution on a suitable precursor, such as 4-fluorobenzyl chloride.
  • Functional Group Interconversion: Existing benzoic acid derivatives can be converted into the desired compound through a series of functional group transformations .

4-Fluoro-2-mercaptobenzoic acid has several applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may be used in creating functional materials due to its ability to form stable complexes with metals .

Interaction studies involving 4-fluoro-2-mercaptobenzoic acid often focus on its chelation properties with metal ions. These studies reveal how the compound interacts with different metal centers, influencing their solubility and reactivity. The coordination chemistry of thiols like 4-fluoro-2-mercaptobenzoic acid is crucial for understanding their biological roles and potential therapeutic applications .

Several compounds share structural similarities with 4-fluoro-2-mercaptobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Mercaptobenzoic AcidContains a thiol groupLacks fluorine; more reactive due to absence of electron-withdrawing group .
5-Fluoro-2-mercaptobenzoic AcidContains an additional fluorineMay exhibit differing reactivity due to more electronegative environment .
2-Mercaptobenzoic AcidThiol group at ortho positionDifferent spatial orientation affects reactivity compared to para-substituted variants .
3-Fluoro-2-mercaptobenzoic AcidFluorine at meta positionPotentially different biological activity due to altered electronic effects .

The uniqueness of 4-fluoro-2-mercaptobenzoic acid lies in the combination of its specific positioning of the fluoro and mercapto groups, which influences its chemical behavior and biological interactions differently than its analogs.

XLogP3

2

Wikipedia

4-Fluoro-2-sulfanylbenzoic acid

Dates

Modify: 2023-08-15

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